molecular formula C16H9N3O2 B5153009 3-[1-cyano-2-(2-nitrophenyl)vinyl]benzonitrile

3-[1-cyano-2-(2-nitrophenyl)vinyl]benzonitrile

Cat. No. B5153009
M. Wt: 275.26 g/mol
InChI Key: MOOONNJRDDVURG-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-cyano-2-(2-nitrophenyl)vinyl]benzonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as NBD-Cl, which stands for N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl) chloride. NBD-Cl is a fluorescent dye that is widely used in biochemical and physiological research. In

Scientific Research Applications

NBD-Cl has a wide range of applications in scientific research. It is commonly used as a fluorescent probe to detect the presence of proteins, nucleic acids, and other biomolecules. NBD-Cl is also used to study the kinetics of enzyme reactions and to monitor changes in intracellular pH. Additionally, NBD-Cl has been used to study the structure and function of membranes, including lipid bilayers and ion channels.

Mechanism of Action

NBD-Cl works by attaching to specific molecules and emitting fluorescent light when excited with a specific wavelength of light. The mechanism of action depends on the specific application, but generally, NBD-Cl is used to label molecules of interest and track their movements or interactions with other molecules.
Biochemical and Physiological Effects:
NBD-Cl has minimal biochemical and physiological effects on living organisms when used at low concentrations. However, at high concentrations, it can interfere with cellular processes and cause toxicity. Therefore, it is important to use NBD-Cl at appropriate concentrations for each application.

Advantages and Limitations for Lab Experiments

One of the main advantages of using NBD-Cl in lab experiments is its high sensitivity and specificity for labeling molecules of interest. It is also relatively easy to use and can be incorporated into a wide range of experimental protocols. However, one limitation is that NBD-Cl is not suitable for use in vivo due to its potential toxicity. Additionally, NBD-Cl is not always compatible with certain experimental conditions, such as high temperatures or extreme pH levels.

Future Directions

There are many potential future directions for research involving NBD-Cl. One area of interest is the development of new applications for NBD-Cl in the study of cellular processes and disease mechanisms. Additionally, researchers may explore ways to modify the structure of NBD-Cl to improve its performance or reduce its toxicity. Another potential area of research is the development of new synthesis methods for NBD-Cl that are more efficient or environmentally friendly. Overall, NBD-Cl is a versatile tool that has the potential to contribute to many different areas of scientific research.

Synthesis Methods

The synthesis of 3-[1-cyano-2-(2-nitrophenyl)vinyl]benzonitrile involves the reaction of 2-nitrobenzaldehyde with malononitrile in the presence of a base. The resulting product is then treated with acetic anhydride to form the final compound. This synthesis method has been optimized to produce high yields of NBD-Cl with high purity.

properties

IUPAC Name

3-[(E)-1-cyano-2-(2-nitrophenyl)ethenyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N3O2/c17-10-12-4-3-6-13(8-12)15(11-18)9-14-5-1-2-7-16(14)19(20)21/h1-9H/b15-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOOONNJRDDVURG-DHDCSXOGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C2=CC=CC(=C2)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(/C#N)\C2=CC=CC(=C2)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(E)-1-cyano-2-(2-nitrophenyl)ethenyl]benzonitrile

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